molecular formula C25H43NNa2O11S B14694645 DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt CAS No. 35850-79-4

DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt

Cat. No.: B14694645
CAS No.: 35850-79-4
M. Wt: 611.7 g/mol
InChI Key: PFPILGLOAUBLMG-OAQMNXJYSA-L
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Description

DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines the properties of aspartic acid derivatives with sulfonate and ester functionalities, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt typically involves multiple steps, including:

    Starting Materials: The synthesis begins with DL-Aspartic acid and other reagents such as 3-carboxy-1-oxo-3-sulfopropyl chloride and 3-(decyloxy)propylamine.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts or solvents.

    Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring consistent quality through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The ester and sulfonate groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications could include drug development for targeting specific molecular pathways.

    Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular pathways. These interactions can lead to changes in biochemical processes, influencing various physiological functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aspartic acid derivatives and sulfonate esters, such as:

  • DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(octyloxy)propyl)-, 1,4-diethyl ester, disodium salt
  • DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(dodecyloxy)propyl)-, 1,4-diethyl ester, disodium salt

Uniqueness

The uniqueness of DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

35850-79-4

Molecular Formula

C25H43NNa2O11S

Molecular Weight

611.7 g/mol

IUPAC Name

disodium;4-[3-decoxypropyl-[(2S)-1,4-diethoxy-1,4-dioxobutan-2-yl]amino]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C25H45NO11S.2Na/c1-4-7-8-9-10-11-12-13-16-35-17-14-15-26(22(27)19-21(24(29)30)38(32,33)34)20(25(31)37-6-3)18-23(28)36-5-2;;/h20-21H,4-19H2,1-3H3,(H,29,30)(H,32,33,34);;/q;2*+1/p-2/t20-,21?;;/m0../s1

InChI Key

PFPILGLOAUBLMG-OAQMNXJYSA-L

Isomeric SMILES

CCCCCCCCCCOCCCN([C@@H](CC(=O)OCC)C(=O)OCC)C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCOCCCN(C(CC(=O)OCC)C(=O)OCC)C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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